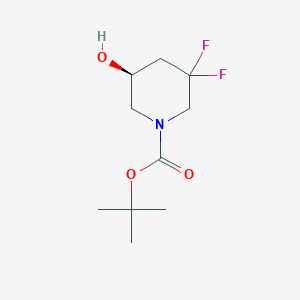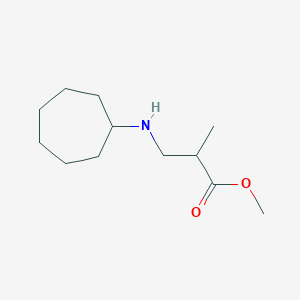![molecular formula C10H21NO2 B6352556 Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate CAS No. 40870-87-9](/img/structure/B6352556.png)
Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate
Vue d'ensemble
Description
Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . They occur widely in nature and generally have pleasant odors, often responsible for the characteristic fragrances of fruits and flowers . Both natural and synthetic esters are used in perfumes and as flavoring agents .
Molecular Structure Analysis
The molecular structure of an ester features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Physical And Chemical Properties Analysis
The physical and chemical properties of an ester depend on its structure. For example, smaller esters are usually volatile compounds with pleasant aromas, while larger esters, like fats and vegetable oils, are non-volatile and have no smell .Mécanisme D'action
Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate is a chiral compound that can act as a substrate for enzymes. It is able to bind to the active site of an enzyme and interact with the enzyme’s catalytic residues, resulting in the formation of a new product. This process is known as enzyme catalysis. Additionally, this compound can act as a catalyst in the synthesis of polymers, ionic liquids, and pharmaceuticals.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase. Additionally, it has been shown to have an anti-inflammatory effect, as well as an anticonvulsant effect. It has also been shown to have an antioxidant effect, as well as a neuroprotective effect.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is widely available. Additionally, it is a stable compound and can be stored for long periods of time without significant degradation. However, it is also important to note that this compound can be toxic in high concentrations, and it should be handled with care.
Orientations Futures
The potential future directions for the use of methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate are numerous. It could be used in the development of new pharmaceuticals, as a substrate for enzyme-catalyzed reactions, as a reactant in organic synthesis, as a catalyst for the production of polymers and ionic liquids, and as a starting material for the preparation of peptidomimetics and peptides. Additionally, it could be used in the development of new drugs, as a reagent for the synthesis of novel compounds, and as a tool for the study of enzyme catalysis.
Applications De Recherche Scientifique
Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate has a variety of applications in scientific research. It is commonly used as a substrate in enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a starting material for the preparation of a variety of compounds. Additionally, it is used as a reactant in the synthesis of peptidomimetics and peptides. It is also used as a catalyst for the production of polymers, for the synthesis of ionic liquids, and for the preparation of pharmaceuticals.
Propriétés
IUPAC Name |
methyl 2-methyl-3-(3-methylbutylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-8(2)5-6-11-7-9(3)10(12)13-4/h8-9,11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAMRMLBUSFSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(Furan-2-yl)ethyl]-2-nitroaniline](/img/structure/B6352486.png)
![Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6352495.png)
![Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352500.png)
![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)
![Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352515.png)
![Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95%](/img/structure/B6352517.png)

![Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352523.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352527.png)
![Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate; 95%](/img/structure/B6352529.png)
![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352571.png)
![Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6352578.png)